

# An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Isobutoxypyridine-3-boronic acid

Cat. No.: B578344

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isobutoxypyridine-3-boronic acid**, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its applications in drug discovery, particularly focusing on its role as an enzyme inhibitor and a key reagent in cross-coupling reactions.

## Core Chemical and Physical Properties

**2-Isobutoxypyridine-3-boronic acid** is an organic compound featuring a pyridine ring functionalized with an isobutoxy group and a boronic acid moiety. These structural features make it a valuable intermediate in the synthesis of more complex molecules. A summary of its key quantitative data is presented below.



Property	Value	Source
Molecular Weight	195.03 g/mol	[1]
Molecular Formula	C9H14BNO3	[1][2]
CAS Number	1218790-95-4	[1][2]
IUPAC Name	[2-(2-methylpropoxy)pyridin-3-yl]boronic acid	[1]
Canonical SMILES	<chem>B(C1=C(N=CC=C1)OCC(C)C)(O)O</chem>	[1]

## Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids, including **2-isobutoxypyridine-3-boronic acid**, can be achieved through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the substitution pattern of the pyridine ring.

## Experimental Protocols

1. Halogen-Metal Exchange followed by Borylation: This is a fundamental and widely used method for preparing pyridinylboronic acids.

- Step 1: Halogen-Metal Exchange: A halopyridine precursor (e.g., 2-isobutoxy-3-bromopyridine) is treated with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridinyl lithium intermediate.
- Step 2: Borylation: The organolithium species is then quenched with a trialkyl borate, such as triisopropyl borate. This reaction forms a boronate ester intermediate.
- Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product.

2. Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.[3]



- Reaction Components:
  - Substrate: A halopyridine (e.g., 2-isobutoxy-3-iodopyridine).
  - Boron Source: A diboron reagent such as bis(pinacolato)diboron (B2pin2).
  - Catalyst: A palladium complex, for example, [Pd(dppf)Cl2].
  - Base: A base like potassium acetate is required.
  - Solvent: Anhydrous solvents such as dioxane or DMF are commonly used.
- Procedure: The halopyridine, diboron reagent, palladium catalyst, and base are combined in the chosen solvent under an inert atmosphere. The reaction mixture is heated until the starting material is consumed. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired.

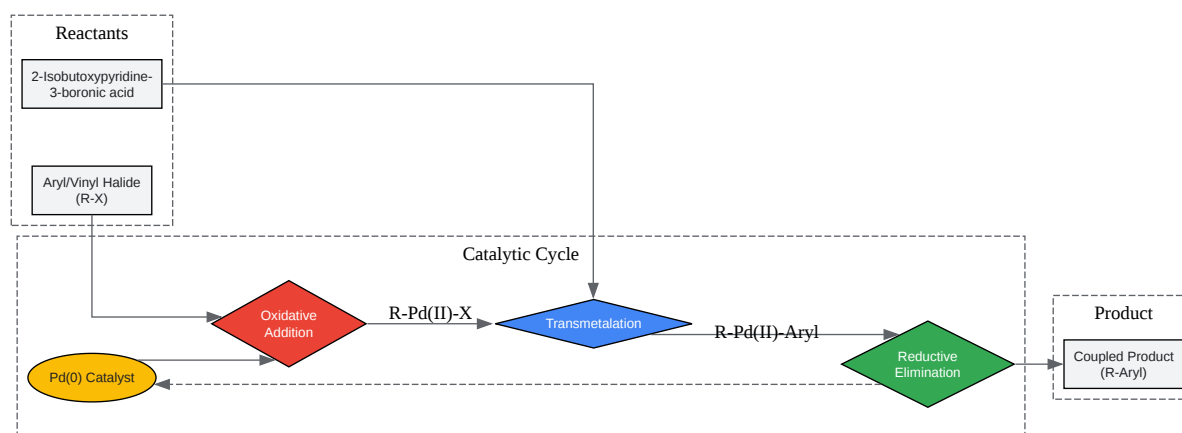
## Applications in Drug Discovery and Organic Synthesis

Boronic acids are a crucial class of compounds in modern drug discovery and organic chemistry.[3][4][5] Their utility stems from their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols.[3]

### Role in Suzuki-Miyaura Cross-Coupling

**2-Isobutoxypyridine-3-boronic acid** is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.





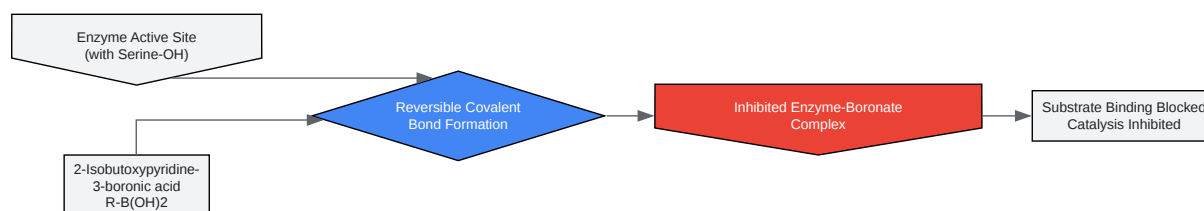
[Click to download full resolution via product page](#)

### Suzuki-Miyaura Cross-Coupling Workflow

## Enzyme Inhibition

The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This property is exploited in the design of enzyme inhibitors. Boronic acids can form reversible covalent bonds with the hydroxyl group of serine residues often found in the active sites of proteases.[3] This interaction can block the catalytic activity of the enzyme. The drug Bortezomib, a dipeptide boronic acid, is a notable example of a proteasome inhibitor used in cancer therapy.[6]





[Click to download full resolution via product page](#)

### Mechanism of Boronic Acid Enzyme Inhibition

## Conclusion

**2-Isobutoxypyridine-3-boronic acid** is a valuable and versatile chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its utility in robust carbon-carbon bond-forming reactions and its potential as a scaffold for enzyme inhibitors underscore its importance. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Isobutoxypyridine-3-boronic acid | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Isobutoxypyridin-3-yl)boronic acid | CAS 1218790-95-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]



- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578344#2-isobutoxypyridine-3-boronic-acid-molecular-weight]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)